Cas no 2443909-85-9 (5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride)

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride structure
2443909-85-9 structure
Product name:5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
CAS No:2443909-85-9
MF:C9H18ClN3O2
Molecular Weight:235.711121082306
CID:5155452
PubChem ID:132274177

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
    • CS-WAA0006
    • AKOS037651779
    • 5-(2-methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride
    • 2443909-85-9
    • E83040
    • CS-17404
    • CS-0035316
    • インチ: 1S/C9H17N3O2.ClH/c1-11-7-9(5-10-6-9)12(8(11)13)3-4-14-2;/h10H,3-7H2,1-2H3;1H
    • InChIKey: NMDBECXBMDDGHN-UHFFFAOYSA-N
    • SMILES: C(N1C(N(C)CC21CNC2)=O)COC.Cl

計算された属性

  • 精确分子量: 235.1087545g/mol
  • 同位素质量: 235.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
CS-17404-250MG
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 >97%
0.25 g
£1,695.00 2023-03-10
1PlusChem
1P024VHL-50mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
50mg
$642.00 2023-12-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105956-100mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
100mg
¥9448.00 2024-08-09
Key Organics Ltd
CS-17404-0.25g
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 >97%
0.25g
£1630.00 2023-09-08
Key Organics Ltd
CS-17404-100MG
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 >97%
100mg
£1008.80 2023-09-08
1PlusChem
1P024VHL-200mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
200mg
$1424.00 2023-12-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105956-50mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
50mg
¥5905.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105956-200mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
200mg
¥12391.00 2024-08-09
Key Organics Ltd
CS-17404-1G
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 >97%
1g
£3260.00 2023-09-08
1PlusChem
1P024VHL-100mg
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
2443909-85-9 95%
100mg
$1014.00 2023-12-18

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride 関連文献

5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochlorideに関する追加情報

Exploring the Potential of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 2443909-85-9) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 2443909-85-9) has emerged as a compound of significant interest. This spirocyclic compound belongs to a class of molecules known for their unique structural features and potential biological activities. Researchers are particularly intrigued by its triazaspiro[3.4]octane core, which offers a rigid framework that can interact with various biological targets. The presence of a methoxyethyl group further enhances its solubility and bioavailability, making it a promising candidate for drug development.

The compound's hydrochloride salt form (CAS No. 2443909-85-9) is particularly noteworthy for its stability and ease of handling in laboratory settings. Recent studies have explored its potential as a kinase inhibitor, a hot topic in cancer research and autoimmune disease treatment. With the growing demand for targeted therapies, this molecule's ability to modulate specific enzymatic pathways has captured the attention of both academic and industrial researchers. Its spirocyclic architecture also aligns with current trends in fragment-based drug design, where compact, three-dimensional structures are prized for their selectivity.

From a synthetic chemistry perspective, the preparation of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride presents interesting challenges and opportunities. The spiro center formation requires careful stereochemical control, while the introduction of the methyl and methoxyethyl groups demands precise reaction conditions. These synthetic considerations are frequently searched topics in chemical databases, reflecting the compound's relevance to modern medicinal chemistry workflows. The hydrochloride salt form (CAS No. 2443909-85-9) is particularly valuable for crystallization studies, an important aspect of pharmaceutical formulation development.

In the context of drug discovery, this compound's molecular properties have been the subject of computational modeling studies. Its logP value and hydrogen bond donor/acceptor profile suggest favorable ADME characteristics, a crucial factor in the early stages of lead optimization. These properties align well with current industry focus on Lipinski's rule of five compliant molecules, making it a valuable template for further structural modifications. The presence of multiple nitrogen atoms in its structure also opens possibilities for forming various molecular interactions with biological targets.

The potential therapeutic applications of 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride extend beyond oncology. Recent patent literature suggests investigations into its use for neurological disorders, particularly those involving protein misfolding. This connects with growing public interest in neurodegenerative diseases and the search for novel treatment approaches. The compound's ability to cross the blood-brain barrier, suggested by its molecular properties, makes it an interesting subject for CNS drug development programs.

Quality control and analytical characterization of 2443909-85-9 represent another area of active research. Advanced techniques like LC-MS and NMR spectroscopy are essential for verifying the compound's purity and structure, topics frequently searched by analytical chemists. The hydrochloride salt form offers advantages in these analyses due to its improved spectroscopic properties compared to the free base. These analytical aspects are crucial for ensuring reproducible results in biological testing and eventual GMP manufacturing processes.

From an intellectual property perspective, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride appears in several patent applications, indicating its potential commercial value. The spirocyclic scaffold represents a relatively underexplored chemical space in small molecule therapeutics, making it attractive for patent landscaping strategies. This connects with the pharmaceutical industry's ongoing search for novel chemical entities that can provide both therapeutic benefits and strong IP protection.

Environmental and safety considerations for handling CAS No. 2443909-85-9 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper chemical hygiene practices are recommended when working with this material. These safety aspects are increasingly important to researchers, as evidenced by growing searches for green chemistry alternatives and sustainable laboratory practices in pharmaceutical development.

The future research directions for 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride may include expanded structure-activity relationship studies and exploration of its polypharmacology potential. With the rise of AI-assisted drug discovery, compounds with such distinctive scaffolds are valuable inputs for machine learning models predicting novel bioactivities. The intersection of synthetic chemistry, computational modeling, and biological screening positions this molecule as an interesting case study in modern drug discovery paradigms.

In conclusion, 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 2443909-85-9) represents a fascinating example of contemporary medicinal chemistry innovation. Its unique structural features, combined with promising preliminary data, suggest multiple avenues for further investigation. As the pharmaceutical industry continues to seek novel scaffolds for addressing unmet medical needs, compounds like this spirocyclic derivative will likely play an increasingly important role in the development of next-generation therapeutics.

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